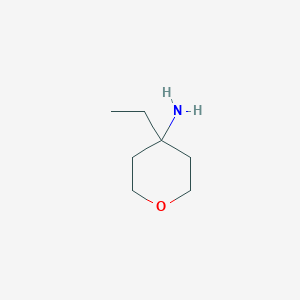

4-Ethyloxan-4-amine

Description

4-Ethyloxan-4-amine is a six-membered tetrahydropyran (oxane) derivative substituted with an ethyl group and an amine group at the 4-position. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol. The compound has been utilized in research and development, particularly as a synthetic intermediate. Its hydrochloride salt (CAS: 1385696-70-7) is available at 98% purity, suggesting its use in controlled laboratory settings .

Structure

3D Structure

Properties

CAS No. |

1158759-90-0 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 |

IUPAC Name |

4-ethyloxan-4-amine |

InChI |

InChI=1S/C7H15NO/c1-2-7(8)3-5-9-6-4-7/h2-6,8H2,1H3 |

InChI Key |

JBDVERLQKGIOOT-UHFFFAOYSA-N |

SMILES |

CCC1(CCOCC1)N |

Canonical SMILES |

CCC1(CCOCC1)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Drug Development : 4-Ethyloxan-4-amine has been explored as a precursor for various pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Case Study : A study examined the compound's interaction with specific receptors involved in neuropharmacology, showing promising results in modulating receptor activity, which could lead to the development of new therapeutic agents for conditions like depression and anxiety .

Organic Synthesis

Building Block : In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various reactions, including alkylation and acylation.

Synthesis Methodology : The synthesis typically involves the reaction of ethylene oxide with amines under controlled conditions, often utilizing catalysts to enhance yield and purity. This method allows for the production of derivatives that can be tailored for specific applications.

Biological Research

Biological Activity : Preliminary studies indicate that this compound may exhibit biological activities such as anticancer properties and enzyme inhibition. Research has focused on its potential to inhibit specific enzymes linked to cancer progression.

Case Study : In vitro studies demonstrated that derivatives of this compound could inhibit the activity of certain kinases associated with tumor growth, suggesting its potential role as an anticancer agent .

Potential Applications Summary

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for drug development; potential treatments for neurological disorders and cancer. |

| Organic Synthesis | Building block in organic synthesis; used in creating complex molecules. |

| Biological Research | Investigated for anticancer properties and enzyme inhibition capabilities. |

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The primary amine group in 4-ethyloxan-4-amine readily undergoes protonation in acidic conditions, forming stable ammonium salts. This reaction is critical for its purification and characterization.

Reaction with Hydrochloric Acid (HCl):

The compound reacts exothermically with HCl to yield This compound hydrochloride (C₇H₁₆ClNO), a crystalline solid with enhanced solubility in polar solvents .

| Reagent/Conditions | Product | Application |

|---|---|---|

| HCl (gaseous or aqueous) | This compound hydrochloride | Purification, pharmaceutical intermediates |

Carbamate Formation with CO₂

The amine group participates in CO₂ capture through carbamate formation. A six-membered transition state mechanism dominates, involving nucleophilic attack by the amine on CO₂, assisted by a Brønsted base (e.g., water or another amine) .

Key Mechanistic Insights:

-

Activation Energy: The Gibbs activation energy for carbamate formation is reduced to ~31 kcal/mol in aqueous media compared to ~44 kcal/mol in nonpolar solvents .

-

Role of Water: Hydrolysis of the zwitterionic intermediate is facilitated by water, stabilizing the carbamic acid product.

| Reaction Pathway | Conditions | Major Product |

|---|---|---|

| CO₂ + this compound | Aqueous, room temperature | Alkylammonium carbamate |

Alkylation Reactions

The amine serves as a nucleophile in alkylation reactions, forming quaternary ammonium salts.

Reaction with Alkyl Halides:

In the presence of alkyl halides (e.g., bromoethane), this compound undergoes alkylation to yield quaternary ammonium salts . This reaction is typically conducted in anhydrous solvents like tetrahydrofuran (THF) with a base (e.g., triethylamine) to neutralize HX byproducts .

| Reagent | Conditions | Product |

|---|---|---|

| Bromoethane, THF | Reflux, 12–24 hours | N-Ethyl-4-ethyloxan-4-ammonium bromide |

Biological Interactions

Though not a direct chemical reaction, this compound interacts with biological targets. Preliminary studies suggest:

-

Enzyme Modulation: Binds to cyclooxygenase-2 (COX-2) with anti-inflammatory potential.

-

Antimicrobial Activity: Inhibits bacterial growth through membrane disruption (specific strains not detailed).

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Ethyloxan-4-amine can be contextualized by comparing it to other oxan-4-amine derivatives and related cyclohexane/heterocyclic amines. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Structural Variations :

- Substituents significantly influence molecular weight and applications. For example:

- The ethyl group in this compound provides moderate hydrophobicity, making it suitable for small-scale synthetic workflows.

- Larger substituents (e.g., hexyl or cyclobutylmethyl ) increase molecular weight and may enhance lipophilicity, affecting solubility and reactivity .

Safety Profiles :

- N-Hexyloxan-4-amine poses higher hazards (skin/eye irritation) compared to this compound and 4-(Cyclobutylmethyl)oxan-4-amine, which lack explicit GHS classifications .

- The discontinued status of this compound may reflect challenges in synthesis, handling, or commercial demand rather than safety concerns .

Applications: this compound and its derivatives are primarily research intermediates. Its discontinued status contrasts with 4-(Thiophen-2-yl)oxan-4-amine, which remains active in pharmaceutical development . 4-Aminobenzo-15-crown-5 highlights divergent applications in ion-selective chemistry, underscoring the versatility of amine-functionalized heterocycles .

Preparation Methods

Reaction Mechanism and General Procedure

The most industrially viable method for synthesizing 4-Ethyloxan-4-amine involves reductive amination of tetrahydropyran-4-one (4-oxooxane) with ethylamine. This one-pot process proceeds via the formation of an imine intermediate, which is subsequently reduced to the amine under hydrogenation conditions.

- Imine Formation : Tetrahydropyran-4-one reacts with ethylamine to generate a Schiff base.

- Reduction : The imine intermediate is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under high-pressure H₂ (20–100 bar) at 100–160°C.

The reaction is typically conducted in a stirred autoclave, with yields exceeding 85% under optimized conditions.

Industrial-Scale Optimization

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 120–160°C | Higher temperatures accelerate kinetics but risk over-reduction |

| H₂ Pressure | 40–75 bar | Elevated pressure improves H₂ solubility and imine reduction |

| Catalyst Loading | 5% Pd/C, 0.03 g/g amine | Higher loadings enhance activity but increase costs |

| Solvent | Ethanol or DMF | Polar aprotic solvents stabilize intermediates |

Data from industrial batches (Table 2,) demonstrate that maintaining a 20% molar excess of ethylamine minimizes by-products like ethylhexanol and ensures >95% conversion. Catalyst recycling (up to 17 cycles) is feasible without significant activity loss, underscoring the method’s economic viability.

Alternative Synthetic Routes

Ring-Opening of Epoxides with Amines

Ethylene oxide derivatives can undergo ring-opening reactions with amines to form ethyloxane moieties. For example, reacting 4-ethyl-1,5-dibromopentane with ammonia under basic conditions yields this compound via intramolecular cyclization. However, this method suffers from low regioselectivity and requires stringent pH control.

Alkylation of 4-Aminotetrahydropyran

Direct alkylation of 4-aminotetrahydropyran with ethyl bromide in the presence of a base (e.g., K₂CO₃) provides an alternative pathway. However, competing over-alkylation and N-ethylation side reactions limit yields to ~60%, making this route less favorable for large-scale production.

Mechanistic Insights and By-Product Analysis

Competing Pathways in Reductive Amination

The primary by-products observed during reductive amination include:

- Ethylhexanol : Resulting from over-reduction of the imine intermediate.

- N,N-Diethyloxan-4-amine : Formed via further alkylation of this compound with excess ethylamine.

GC-MS analyses of reaction mixtures (Table 2,) reveal that by-products constitute <5% of the total output when H₂ pressure is maintained below 75 bar.

Catalyst Deactivation Mechanisms

Pd/C catalysts gradually lose activity due to:

- Coking : Carbon deposition on active sites.

- Sintering : Agglomeration of Pd particles at high temperatures.

Periodic catalyst regeneration via oxidative treatments restores ~90% initial activity.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

Industrial batches achieve >98% purity (HPLC), with residual solvents (e.g., ethanol) controlled to <0.1% per ICH guidelines.

Applications and Derivatives

This compound serves as a precursor for:

- Pharmaceuticals : Antihypertensive agents (e.g., β-blockers) via sulfonamide coupling.

- Agrochemicals : Herbicides incorporating the ethyloxane motif for enhanced lipid membrane penetration.

Q & A

Q. What are the recommended synthetic routes for 4-Ethyloxan-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example, reacting oxane-4-amine with ethyl halides in the presence of a base (e.g., potassium tert-butoxide ) under anhydrous conditions can yield the target compound. Solvent choice (e.g., THF or DMF) and temperature (room temperature vs. reflux) critically affect reaction kinetics and side-product formation. Monitoring reaction progress via TLC or GC-MS is advised. Post-synthesis purification using column chromatography (silica gel, gradient elution) or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. Compare peaks with reference spectra from databases like SciFinder or Reaxys .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Elemental Analysis : Validate empirical formula (CHNO) .

- Chromatography : HPLC or GC for purity assessment, especially when used in biological assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Waste Disposal : Segregate chemical waste and avoid environmental release (P273 hazard code) .

- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and thermodynamic stability of intermediates. Software like Gaussian or ORCA can model substituent effects on reaction barriers. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

- Methodological Answer :

- Cross-Validation : Compare NMR data across multiple solvents (CDCl, DMSO-d) to identify solvent-induced shifts.

- Isotopic Labeling : Use N-labeled precursors to clarify ambiguous amine signals.

- Collaborative Databases : Upload raw spectral data to repositories like Chemotion or RADAR4Chem for peer validation .

Q. How do steric and electronic effects influence the biological activity of this compound in receptor-binding studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl, propyl) and test binding affinity via radioligand assays or surface plasmon resonance (SPR).

- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor interactions (e.g., hydrogen bonding, π-π stacking) using tools like GROMACS .

Data Management and Reproducibility

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound research?

- Methodological Answer :

- Metadata Standards : Use ISA-Tab for experimental metadata, including synthesis conditions and characterization protocols.

- Public Repositories : Deposit datasets in Chemotion or nmrXiv, tagging compounds with InChIKeys .

- Electronic Lab Notebooks (ELNs) : Platforms like Chemotion ELN track raw data and revisions, enhancing reproducibility .

Analytical Challenges

Q. How can researchers address low yields in scale-up syntheses of this compound?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, catalyst loading).

- Continuous Flow Systems : Improve heat/mass transfer compared to batch reactors .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.